delta-2-Albomycin A1
Description
Contextualization within Natural Product Research and Antibiotic Discovery
Delta-2-Albomycin A1 is a member of the sideromycin class of natural products, which represent a fascinating and promising area of antibiotic discovery. wustl.eduresearchgate.net Sideromycins are unique molecules that consist of a siderophore, an iron-chelating compound, covalently linked to an antibiotic warhead. nih.govnih.gov This "Trojan horse" strategy allows them to exploit the essential iron acquisition systems of bacteria. researchgate.netacs.org Bacteria actively transport the siderophore component into the cell to acquire iron, unwittingly delivering the toxic antibiotic moiety. nih.govnih.gov This targeted delivery mechanism contributes to their high potency and can overcome some common resistance mechanisms. wustl.eduresearchgate.net
The search for novel antibiotics from natural sources has been a cornerstone of drug discovery, and sideromycins like this compound exemplify the sophisticated chemical strategies evolved by microorganisms to compete in their environments. nih.govresearchgate.net The increasing prevalence of multidrug-resistant pathogens has revitalized interest in unique natural products with novel mechanisms of action, placing this compound and other sideromycins at the forefront of modern antibiotic research. researchgate.netamr-insights.eubioworld.com
Historical Perspective on Albomycin (B224201) and this compound Research
The history of albomycin research dates back to the 1940s and 1950s. Initially named grisein, it was first isolated from the soil bacterium Streptomyces griseus in 1947. bioworld.comnih.gov Early research was conducted by Russian biologist Georgii Frantsevich Gause, who identified its potent antimicrobial properties. acs.orgcia.gov The compound was also isolated from Streptomyces subtropicus. nih.gov For a considerable period, the work on albomycins was not widely known in the global scientific community. acs.org
It wasn't until 1982 that the chemical structures of three main components of the albomycin complex—δ1, δ2, and ε—were fully elucidated. nih.gov These studies revealed their complex peptidylnucleoside structure. nih.govnih.gov this compound is the major and most potent component produced by the bacteria. nih.govnih.gov The structural determination was a significant milestone, paving the way for a deeper understanding of its mode of action and subsequent synthetic efforts. researchgate.netnih.gov
Significance of this compound in Fundamental Biochemical and Molecular Biology Studies
This compound has proven to be a valuable tool in biochemical and molecular biology research due to its highly specific mechanism of action. After being transported into the bacterial cell, the molecule is cleaved by intracellular peptidases, releasing the antibiotic warhead. nih.govnih.gov This active component is a potent inhibitor of seryl-tRNA synthetase (SerRS), an essential enzyme in protein synthesis. nih.govnih.govwikipedia.org By blocking SerRS, this compound effectively halts protein production, leading to bacterial cell death. nih.gov
This specific targeting of SerRS has made this compound a subject of intense study for understanding enzyme-inhibitor interactions and the intricacies of bacterial protein synthesis. nih.govwikipedia.org Its "Trojan horse" delivery mechanism, hijacking the ferric hydroxamate transport system, also provides a powerful model for studying bacterial iron uptake pathways, which are crucial for virulence. nih.govnih.govmdpi.com The high potency of this compound, with minimum inhibitory concentrations (MICs) as low as 5 ng/mL against Escherichia coli and 10 ng/mL against Streptococcus pneumoniae, underscores the efficiency of this combined transport and inhibition strategy. nih.govmdpi.com
Overview of Current Research Trajectories and Unanswered Questions Regarding this compound
Current research on this compound is multifaceted, driven by its potential as a therapeutic agent against multidrug-resistant bacteria. bioworld.com A major focus has been on the total synthesis of this compound and its analogs. acs.orgresearchgate.netnih.gov Successful total synthesis not only confirms the complex structure but also allows for the generation of derivatives to study structure-activity relationships and potentially develop more potent or stable compounds. nih.govmdpi.com Recent studies have demonstrated that synthetically produced this compound exhibits potent activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae, often outperforming conventional antibiotics like ciprofloxacin (B1669076) and vancomycin (B549263). acs.orgbioworld.comnih.gov
Another significant research avenue is the elucidation of its biosynthetic pathway. nih.govnih.govnih.gov Understanding the genetic and enzymatic machinery responsible for producing this complex molecule in Streptomyces could enable biosynthetic engineering approaches to generate novel analogs. nih.govmdpi.com While the gene cluster responsible for albomycin production has been identified, many details of the biosynthetic process, such as the mechanism of sulfur incorporation, remain to be fully understood. nih.govmdpi.com
Structure
2D Structure
Properties
Molecular Formula |
C37H63FeN12O18S+3 |
|---|---|
Molecular Weight |
1051.9 g/mol |
IUPAC Name |
1-[[(4R)-4-amino-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(1R,2R)-2-[(2R,3S,4S,5R)-5-[(4Z)-4-carbamoylimino-3-methyl-2-oxopyrimidin-1-yl]-3,4-dihydroxythiolan-2-yl]-1-carboxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-[hydroxy(1-oxoniumylideneethyl)amino]-1-oxopentan-2-yl]amino]-5-[hydroxy(1-oxoniumylideneethyl)amino]-1-oxopentan-2-yl]amino]-5-oxopentyl]-hydroxyamino]ethylideneoxidanium;iron |
InChI |
InChI=1S/C37H60N12O18S.Fe/c1-17(51)47(65)12-5-8-20(38)30(57)40-21(9-6-13-48(66)18(2)52)31(58)41-22(10-7-14-49(67)19(3)53)32(59)42-23(16-50)33(60)44-25(35(61)62)26(54)29-27(55)28(56)34(68-29)46-15-11-24(43-36(39)63)45(4)37(46)64;/h11,15,20-23,25-29,34,50,54-56,65-67H,5-10,12-14,16,38H2,1-4H3,(H2,39,63)(H,40,57)(H,41,58)(H,42,59)(H,44,60)(H,61,62);/p+3/b43-24-;/t20-,21-,22+,23+,25-,26-,27+,28+,29-,34-;/m1./s1 |
InChI Key |
XEGJEKIQLBLKHJ-OOXACHQASA-Q |
Isomeric SMILES |
CC(=[OH+])N(CCC[C@H](C(=O)N[C@H](CCCN(C(=[OH+])C)O)C(=O)N[C@@H](CCCN(C(=[OH+])C)O)C(=O)N[C@@H](CO)C(=O)N[C@H]([C@H]([C@@H]1[C@H]([C@@H]([C@@H](S1)N2C=C/C(=N/C(=O)N)/N(C2=O)C)O)O)O)C(=O)O)N)O.[Fe] |
Canonical SMILES |
CC(=[OH+])N(CCCC(C(=O)NC(CCCN(C(=[OH+])C)O)C(=O)NC(CCCN(C(=[OH+])C)O)C(=O)NC(CO)C(=O)NC(C(C1C(C(C(S1)N2C=CC(=NC(=O)N)N(C2=O)C)O)O)O)C(=O)O)N)O.[Fe] |
Origin of Product |
United States |
Biosynthetic Pathways and Genetic Determinants of Delta 2 Albomycin A1
Identification and Characterization of delta-2-Albomycin A1-Producing Organisms
The primary producer of albomycin (B224201), including the delta-2 congener, is the soil bacterium Streptomyces sp. ATCC 700974, also referenced as Streptomyces griseus ATCC 700974. nih.govnih.govbioworld.com Strains of Streptomyces are well-known prolific producers of a wide array of secondary metabolites, including many clinically important antibiotics. The identification of Streptomyces sp. ATCC 700974 as the source of albomycin has been foundational for the genetic and biochemical studies that have unraveled its biosynthetic pathway. nih.govnih.gov Genome mining efforts have also identified a related biosynthetic gene cluster, named ctj, in another strain, Streptomyces sp. strain C, suggesting this strain may produce an albomycin-related metabolite. nih.govresearchgate.net The presence of the abmK gene, which confers self-resistance while also participating in biosynthesis, is a key marker used to identify potential albomycin producers in various Streptomyces species. nih.govnih.gov
Elucidation of the Biosynthetic Gene Cluster (BGC)
The genetic blueprint for this compound synthesis is located within a specific biosynthetic gene cluster (BGC) named the abm cluster. nih.govrsc.org The identification and cloning of this cluster from Streptomyces sp. ATCC 700974 was a critical step in understanding the molecule's formation. nih.gov
The abm biosynthetic gene cluster is a contiguous genetic locus responsible for the production of the albomycin scaffold and for the producing organism's self-resistance. nih.gov Initial cloning captured a DNA fragment of approximately 34.3 kb containing 25 complete open reading frames (ORFs). nih.govresearchgate.net However, subsequent gene deletion and complementation experiments determined that the minimal gene set required for albomycin biosynthesis and resistance consists of 18 genes, designated abmA through abmR. nih.govresearchgate.net The ORFs located upstream of this core set (ORFs 1–7) were found to be non-essential for production. researchgate.net Bioinformatic analysis of the 18 abm genes allowed for the putative assignment of functions based on homology to known enzymes, which were later confirmed through biochemical studies. nih.gov
| Gene Designation | Size | Proposed Function Category |
|---|---|---|
| abmA-R | ~34.3 kb (region) | Biosynthesis, Tailoring, Resistance, Transport |
The coordinated action of the enzymes encoded by the abm cluster assembles the two key moieties of this compound—the siderophore and the thionucleoside—before joining them and performing final tailoring modifications.
The formation of the iron-chelating ferrichrome siderophore is a critical early step in the biosynthetic pathway. This process begins with the amino acid L-ornithine and requires the sequential action of three key enzymes: AbmB, AbmA, and AbmQ. nih.govnih.gov
AbmB : This enzyme is a flavin-dependent monooxygenase that catalyzes the initial N5 hydroxylation of L-ornithine to produce N5-hydroxy-L-ornithine. nih.govnih.gov
AbmA : Following hydroxylation, AbmA, an N-acyltransferase, utilizes acetyl-CoA to acetylate the N5-hydroxy group, yielding N5-acetyl-N5-hydroxy-L-ornithine (AHO). nih.govnih.gov
AbmQ : This large enzyme is a nonribosomal peptide synthetase (NRPS). It is responsible for the iterative condensation of three molecules of AHO to form the tripeptide siderophore backbone. nih.govrsc.org Sequence analysis of AbmQ reveals a unique domain organization, including a single adenylation (A) domain, two condensation (C) domains, and three thiolation (T) domains, which facilitates the assembly of the three identical building blocks. nih.gov
| Enzyme | Encoded by Gene | Function | Substrate(s) | Product |
|---|---|---|---|---|
| AbmB | abmB | N5-monooxygenase | L-ornithine | N5-hydroxy-L-ornithine |
| AbmA | abmA | N5-acyltransferase | N5-hydroxy-L-ornithine, Acetyl-CoA | N5-acetyl-N5-hydroxy-L-ornithine (AHO) |
| AbmQ | abmQ | Nonribosomal Peptide Synthetase (NRPS) | N5-acetyl-N5-hydroxy-L-ornithine (AHO) | Ferrichrome-type tripeptide |
The biosynthesis of the complex 4'-thiofuranosyl cytosine "warhead," known as SB-217452, involves a cascade of enzymatic reactions. nih.govnih.gov While the entire pathway is complex, AbmG is one of the enzymes proposed to be involved. AbmG is annotated as a homolog of deoxycytidine kinase, suggesting its role in the initial steps of nucleoside processing. nih.govresearchgate.netresearchgate.net The formation of the thiofuranose core itself is a remarkable biochemical transformation, with studies pointing to the radical S-adenosyl-L-methionine (SAM) enzyme AbmM as the likely catalyst for the critical sulfur insertion step. researchgate.netrsc.org Other enzymes, including the transaldolase AbmH, epimerase AbmD, and aminoacyl-tRNA synthetase-like AbmF, are also integral to the assembly of the thionucleoside core. nih.govrsc.org
The high potency of this compound is partly due to two final tailoring modifications on its cytosine base: methylation at the N3 position and carbamoylation at the N4 position. nih.gov These modifications are catalyzed by two specific enzymes encoded within the abm cluster.
AbmI : This enzyme is an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. nih.govrsc.org In vitro assays and gene inactivation studies have confirmed that AbmI is responsible for transferring a methyl group from SAM to the N3 position of the cytosine nucleoside. nih.govrsc.org
AbmE : This enzyme is a carbamoyltransferase that catalyzes the N4-carbamoylation of the cytosine ring. nih.govrsc.org
Genetic studies involving the deletion of these genes have provided insight into the sequence of these tailoring steps. The inactivation of abmI led to the production of a descarbamoyl-desmethyl albomycin analog, which supports the hypothesis that N3-methylation by AbmI occurs prior to the N4-carbamoylation step catalyzed by AbmE. nih.govnih.gov
Functional Assignment and Characterization of Key Biosynthetic Enzymes
Enzymes for Linker Assembly (e.g., AbmF, using seryl-adenylate)
The assembly of the linker region in this compound, which connects the siderophore to the thionucleoside "warhead," is a critical step in the biosynthetic pathway. This process involves a series of specialized enzymes, with AbmF playing a pivotal role.
AbmF is a unique ligase that catalyzes the condensation reaction between the 6′-amino-4′-thionucleoside and a seryl-adenylate (B1675329) intermediate. This seryl-adenylate is generated by the enzyme AbmK, a seryl-tRNA synthetase (SerRS) that serves a dual function in the producing organism, Streptomyces sp. ATCC 700974. Besides its primary role in protein synthesis, AbmK activates L-serine by adenylation, preparing it for the subsequent ligation reaction catalyzed by AbmF. This reaction forms the crucial amide bond of the seryl-thioheptose core, a key structural component of the active antimicrobial agent SB-217452, which is ultimately released from albomycin inside the target bacterial cell. researchgate.net The participation of a resistance-conferring enzyme like AbmK directly in the biosynthetic pathway highlights the efficiency of the cellular machinery. researchgate.net
The table below summarizes the key enzymes involved in this stage of linker assembly.
| Enzyme | Class | Substrates | Function in this compound Biosynthesis |
| AbmK | Seryl-tRNA Synthetase (SerRS) | L-serine, ATP | Generates seryl-adenylate, an activated serine residue. Also confers resistance to albomycin. |
| AbmF | Ligase | 6′-amino-4′-thionucleoside, seryl-adenylate | Catalyzes the condensation of the two substrates to form the seryl-thioheptose dipeptide core. |
This chemoenzymatic step is followed by further modifications, including an epimerization reaction catalyzed by the radical S-adenosyl-l-methionine (SAM) enzyme AbmJ, to produce the final stereochemistry of the SB-217452 moiety. researchgate.net
Precursor Incorporation and Metabolic Labeling Studies for Pathway Elucidation
Elucidating the biosynthetic pathway of complex natural products like this compound relies heavily on techniques that can trace the origin of its constituent atoms. Precursor incorporation and metabolic labeling are powerful methodologies for this purpose.
Studies on albomycin biosynthesis in Streptomyces sp. ATCC 700974 have utilized precursor feeding experiments to identify the origin of the sulfur atom within the 4'-thiofuranose ring. ohiolink.edu Initial hypotheses considered cytosine as a direct precursor for the nucleobase, but experiments involving feeding cytosine into the growth medium did not result in increased albomycin production. ohiolink.edu
Attention then turned to the source of the sulfur atom. By manipulating the intracellular concentrations of the sulfur-containing amino acids homocysteine and cysteine, researchers observed a direct correlation with albomycin production. The addition of iron and propargylglycine, which alter the metabolic flux of these amino acids, affected the yield of albomycin, strongly suggesting that a sulfur-containing amino acid was the precursor. ohiolink.edu Further experiments involving the overexpression of pathways responsible for producing homocysteine led to a significant increase in albomycin production, identifying homocysteine as the likely sulfur donor for the thiofuranose core. ohiolink.edu
Conversely, attempts at isotopic labeling experiments to confirm these findings have faced challenges. Reports indicate that ¹³C labeling experiments conducted by feeding labeled cysteine and methionine were inconclusive in tracing the precise incorporation into the albomycin structure. ohiolink.edu
The key findings from these metabolic studies are summarized below.
| Precursor Fed | Observation | Conclusion |
| Cytosine | No effect on albomycin production. | Cytosine is likely not a limiting precursor or is not taken up efficiently under the experimental conditions. ohiolink.edu |
| Homocysteine/Cysteine | Altering intracellular levels affected albomycin yield. Overexpression of homocysteine biosynthetic pathways increased production up to four-fold. | Homocysteine is strongly indicated as the sulfur precursor for the thiofuranose ring. ohiolink.edu |
| ¹³C-labeled Cysteine/Methionine | Labeling experiments were inconclusive. | The specific incorporation pattern could not be determined through this method. ohiolink.edu |
Chemoenzymatic and Pathway Engineering Approaches for this compound Analogs
A thorough understanding of the this compound biosynthetic pathway provides a critical foundation for the rational design and generation of novel analogs through pathway engineering and chemoenzymatic methods. mdpi.comresearchgate.netnih.gov These approaches offer the potential to create new albomycin derivatives with improved properties, such as enhanced potency, broader spectrum of activity, or the ability to overcome resistance. nih.govnih.gov
Pathway engineering involves the targeted genetic modification of the albomycin biosynthetic gene cluster (abm) in the producing organism. A clear example of this is the generation of a descarbamoyl-desmethyl albomycin analog through the deletion of the abmI gene. nih.gov The abmI gene encodes a methyltransferase responsible for N3-methylation of the cytosine base. Its inactivation resulted in a mutant strain that produced an albomycin analog lacking this modification, demonstrating that genetic manipulation can directly lead to structural diversification. nih.gov This strategy can be extended to other tailoring enzymes within the cluster to generate a library of new compounds. nih.gov
Chemoenzymatic synthesis combines the advantages of chemical synthesis with the specificity of biological catalysts. Enzymes from the albomycin pathway, such as the methyltransferase AbmI, have shown remarkably flexible catalytic requirements and could be used in vitro to modify various cytosine-containing nucleosides, not just biosynthetic intermediates. nih.gov This opens the door to synthesizing novel warheads that can then be attached to the siderophore moiety, either enzymatically or through chemical ligation, to create hybrid albomycin analogs that are not accessible through total chemical synthesis or fermentation alone. researchgate.net The combination of genetic information and biochemical characterization provides a powerful template for assembling new siderophore-inhibitor conjugates and modifying the albomycin scaffold. nih.gov
Mechanisms of Biological Action and Molecular Target Engagement of Delta 2 Albomycin A1
Identification and Validation of Primary Molecular Targets
The efficacy of delta-2-Albomycin A1 is rooted in its specific interaction with a critical enzyme involved in protein synthesis.
Specificity for Seryl-tRNA Synthetase (SerRS) as the Intracellular Target
This compound, particularly through its active nucleoside moiety known as SB-217452, functions as a highly specific inhibitor of Seryl-tRNA Synthetase (SerRS) nih.govnih.govnih.govnih.govnih.gov. SerRS is a vital enzyme responsible for attaching the amino acid serine to its cognate transfer RNA (tRNA) molecule, a crucial step in the translation of genetic information into proteins nih.govnih.govnih.govnih.gov. The inhibition of SerRS by SB-217452 effectively halts bacterial protein synthesis, leading to cell death nih.govnih.govnih.govnih.gov. Research has confirmed the potent inhibitory activity of SB-217452 against SerRS from various bacterial species, notably Staphylococcus aureus (SaSerRS), where it exhibits low nanomolar IC50 values researchgate.netrsc.orgmedkoo.comresearchgate.net. Studies have also identified its inhibitory action against SerRS from Thermus thermophilus (TtSerRS) and Streptomyces species nih.govresearchgate.netresearchgate.net. In some Streptomyces strains that produce albomycin (B224201), a second, distinct SerRS (SerRS2) has been identified, which confers resistance to SB-217452 due to significantly reduced inhibition compared to the primary SerRS (SerRS1) researchgate.netdntb.gov.ua.
Comparison with Other Aminoacyl-tRNA Synthetase (aaRS) Inhibitors
As a member of the sideromycin class, this compound belongs to a group of natural products that target aminoacyl-tRNA synthetases (aaRSs), enzymes essential for protein synthesis across all domains of life rsc.orgmdpi.com. Other natural aaRS inhibitors include mupirocin, which targets Isoleucyl-tRNA Synthetase (IleRS), and indolmycin, known for its activity against multiple aaRSs rsc.orgmdpi.com. In contrast to these broader-spectrum inhibitors, SB-217452 demonstrates a high degree of specificity for SerRS nih.govresearchgate.netresearchgate.net. The mechanisms employed by aaRS inhibitors often involve mimicking natural substrates or intermediates in the aminoacylation process, such as the amino acid itself, the aminoacyl-adenylate intermediate, or the charged tRNA molecule rsc.orgmdpi.com. This compound's active moiety, SB-217452, specifically mimics the seryl-adenylate (B1675329) (Ser-AMP) intermediate rsc.orgresearchgate.netmdpi.comontosight.ai.
Molecular Basis of Target Enzyme Inhibition
The potent inhibitory effect of this compound on SerRS is underpinned by its structural characteristics and interaction with the enzyme's active site.
Kinetic Characterization of SerRS Inhibition by this compound and its Warhead (SB-217452)
The inhibitory potency of SB-217452 against SerRS has been quantitatively assessed through enzymatic assays, revealing strong inhibition at low concentrations. For Staphylococcus aureus SerRS (SaSerRS), SB-217452 exhibits a potent inhibitory effect with reported IC50 values approximately around 8 nM researchgate.netrsc.orgmedkoo.comresearchgate.net. Comparative studies have also indicated that SB-217452 inhibits SerRS from Streptomyces species, with SerRS1 showing approximately 10-fold greater sensitivity to inhibition than SerRS2 researchgate.net. For instance, an IC50 value of approximately 2 μM was noted for SerRS1 in one experimental setup researchgate.net. These kinetic parameters underscore the specific and potent interaction of SB-217452 with SerRS enzymes.
| Enzyme Target | IC50 Value (nM) | Reference |
| Staphylococcus aureus SerRS (SaSerRS) | ~8 | researchgate.netrsc.orgmedkoo.comresearchgate.net |
| Streptomyces sp. SerRS1 | ~2000 (2 μM) | researchgate.net |
| Streptomyces sp. SerRS2 | Not specified (significantly higher than SerRS1) | researchgate.net |
Structural Mimicry of Natural Substrates (e.g., Seryl-AMP)
The mechanism by which SB-217452 inhibits SerRS is based on its structural mimicry of the seryl-adenylate (Ser-AMP) intermediate, which is naturally formed during the initial activation step of serine by SerRS rsc.orgresearchgate.netmdpi.comontosight.ai. Specifically, the modified cytosine base within SB-217452, particularly its N4-carbamoyl group, is recognized for its resemblance to the adenine (B156593) base of seryl-AMP rsc.org. This structural similarity facilitates SB-217452's binding to the SerRS active site. Furthermore, SB-217452 establishes a more extensive network of hydrogen bonds within the enzyme's active center than seryl-AMP, contributing to its enhanced binding affinity and potent inhibitory action rsc.org.
Cellular Uptake and Transport Mechanisms
This compound employs a sophisticated "Trojan horse" strategy to infiltrate bacterial cells, leveraging the bacteria's own iron acquisition pathways nih.govnih.govnih.govresearchgate.net. The antibiotic's structure comprises a ferrichrome-type siderophore moiety linked to the SB-217452 warhead nih.govnih.govnih.gov. The siderophore component mimics natural iron-chelating siderophores, such as ferrichrome, which are essential for bacterial growth and survival nih.govasm.orgnih.govresearchgate.netpdbj.org. This mimicry allows this compound to be recognized and actively transported across the bacterial outer membrane via TonB-dependent transporter proteins, most notably FhuA researchgate.netasm.orgnih.govresearchgate.netpdbj.orgdrugbank.comdrugbank.comuniprot.org. The periplasmic binding protein FhuD plays a role in mediating the interaction of the siderophore complex with the transport machinery asm.orgpdbj.orgdrugbank.comuniprot.org. Upon successful entry into the bacterial cytoplasm, intracellular peptidases cleave the siderophore from the nucleoside moiety, thereby releasing the active SB-217452 inhibitor nih.govnih.govnih.gov. This targeted release ensures the delivery of the SerRS inhibitor to its intracellular target, effectively blocking protein synthesis nih.govnih.govnih.gov.
Compound List:
this compound
SB-217452
Structure Activity Relationship Sar Studies of Delta 2 Albomycin A1
Rational Design and Synthesis of delta-2-Albomycin A1 Analogs for SAR
The advancement of SAR studies for this compound is heavily reliant on the ability to synthesize both natural congeners and novel analogs. Chemical synthesis provides a controlled method to systematically modify specific parts of the albomycin (B224201) structure, allowing researchers to probe the functional importance of each component nih.govnih.govresearchgate.net. The total synthesis of natural albomycins, including δ1, δ2, and ε, has been successfully achieved, validating their structures and establishing a foundation for generating a diverse library of synthetic analogs acs.orgresearchgate.netresearchgate.net. These synthetic efforts enable detailed biological evaluations, offering insights into how structural alterations impact antibacterial potency and mechanism of action, thereby guiding the design of improved albomycin-derived antimicrobials or bioengineered approaches nih.govacs.org.
Identification of Pharmacophoric Elements within the this compound Scaffold
The biological activity of this compound is a result of the synergistic interplay between its distinct structural domains: the siderophore moiety responsible for cellular entry and the thionucleoside moiety acting as the cytotoxic warhead.
Importance of the Thionucleoside Moiety
The thionucleoside moiety, specifically the 6'-amino-4'-thioheptose nucleoside component, is the critical pharmacophore responsible for inhibiting bacterial protein synthesis researchgate.netnih.govnih.govnih.gov. This nucleoside, often referred to as SB-217452, functions as a potent inhibitor of bacterial seryl-tRNA synthetases (SerRS) by mimicking the seryl adenylate intermediate researchgate.netnih.govnih.gov. The presence of a sulfur atom within the thioheptofuranose ring is essential for this bioactivity; replacement of this sulfur atom with oxygen leads to a complete loss of biological activity researchgate.net. Upon cellular uptake and cleavage of the siderophore, the released thionucleoside moiety directly targets and inhibits SerRS, thereby halting protein synthesis and leading to bacterial cell death nih.govnih.govnih.govasm.org.
Role of C4 Substituent and N3-methylation/N4-carbamoylation
The natural albomycin congeners, such as δ1, δ2, and ε, primarily differ in the substituents at the C4 position of their pyrimidine (B1678525) nucleoside base researchgate.netnih.gov. This compound is characterized by a cytosine base bearing two specific modifications: N3-methylation and N4-carbamoylation nih.govnih.gov. These modifications are critical for optimizing the antibiotic's bioactivity. Studies indicate that the presence of both N3-methylation and N4-carbamoylation in albomycin δ2 significantly enhances its potency compared to minor congeners that lack one or both of these modifications, such as albomycin ε (which lacks the N4-carbamoyl group) or albomycin δ1 (which features an N3-methyluracil instead of N3-methylcytosine) nih.govnih.gov. Biosynthetic studies suggest that N3-methylation typically precedes N4-carbamoylation in the pathway leading to albomycin δ2 nih.govnih.gov.
Contribution of the Siderophore Moiety to Cellular Uptake and Potency
The ferrichrome-type siderophore moiety plays a vital role in the efficacy of this compound by acting as a "Trojan horse" nih.govnih.govnih.govnih.govnih.govasm.orgresearchgate.net. This moiety is recognized and actively transported into bacterial cells via high-affinity iron uptake systems, effectively hijacking the bacterial mechanism for acquiring essential iron nih.govnih.govnih.govasm.org. This receptor-mediated transport mechanism ensures efficient delivery of the antibiotic payload into the bacterial cytoplasm. The energy-driven transport process allows for the accumulation of intracellular antibiotic concentrations that can significantly exceed extracellular levels, thereby contributing to the drug's potent activity, often in the nanomolar range nih.gov. The iron-chelating capability of the siderophore is essential for this uptake; removal of iron from the siderophore, for instance, through treatment with acetone/HCl, abolishes antibacterial activity, which can be restored by reintroducing ferric chloride . Once inside the cell, the siderophore is cleaved by intracellular peptidases, such as PepN in Gram-negative bacteria, releasing the active thionucleoside warhead nih.govnih.govnih.govasm.org. This cleavage event is critical for the antibiotic's mechanism of action, as resistance can be conferred by mutations in the transport proteins or the peptidases responsible for releasing the active moiety nih.gov.
Correlation of Structural Modifications with Inhibitory Potency
The structural features of this compound directly correlate with its potent inhibitory activity. Albomycin δ2 has demonstrated superior potency compared to other natural congeners and even established antibiotics like ciprofloxacin (B1669076) and vancomycin (B549263) acs.orgresearchgate.net. For instance, minimum inhibitory concentrations (MICs) for albomycin δ2 have been reported as low as 5 ng/mL against Escherichia coli and 10 ng/mL against Streptococcus pneumoniae researchgate.net. The enhanced potency of albomycin δ2 is directly attributable to the N3-methylation and N4-carbamoylation of its cytosine base, which optimize its interaction with the target enzyme, seryl-tRNA synthetase, compared to less modified analogs nih.govnih.gov. SAR studies focus on these modifications, as well as alterations within the siderophore or the linkage region, to further refine potency and spectrum of activity.
Table 1: Impact of Pyrimidine Base Modifications on Albomycin Potency
| Albomycin Congener | Key Structural Modifications on Cytosine Base | Relative Potency Against Target Bacteria | Primary Reference(s) |
| Albomycin δ2 | N3-methylation, N4-carbamoylation | High | acs.orgnih.govresearchgate.netnih.gov |
| Albomycin δ1 | N3-methyluracil (instead of N3-methylcytosine) | Lower | researchgate.netnih.gov |
| Albomycin ε | Lacks N4-carbamoyl group | Inactive | acs.orgnih.govnih.gov |
Stereochemical Influences on Biological Activity
Compound List:
this compound
Albomycin (general)
Albomycin δ1
Albomycin δ2
Albomycin ε
SB-217452 (active moiety of Albomycin δ2)
Ferrichrome (siderophore type)
Ciprofloxacin
Vancomycin
Penicillin
Chemical Synthesis and Analog Development for Research Applications
Total Synthesis Strategies for delta-2-Albomycin A1 and Congeners
The first total synthesis of this compound (also referred to as albomycin (B224201) δ₂) and its natural congeners, albomycin δ₁ and ε, was a significant achievement that validated their complex structures and enabled further biological studies. nih.govresearchgate.net This synthetic access is critical for developing albomycin δ₂ as a potential therapeutic agent, particularly against multidrug-resistant pathogens. bioworld.com The complexity of the molecule, which features a peptidyl siderophore linked to a modified thionucleoside containing six consecutive stereocenters, presented considerable synthetic challenges. bioworld.comnih.gov
The successful strategy required careful planning of protecting group manipulations to accommodate the various sensitive functional groups, such as the hydroxamic acids in the siderophore portion and the labile imine and amide functionalities on the nucleobase. researchgate.net The completion of the synthesis has paved the way for the large-scale production of albomycin and its analogs, facilitating systematic SAR studies aimed at designing novel and more effective antimicrobial agents. researchgate.netmdpi.com
The retrosynthetic analysis for this compound involved disconnecting the molecule at the amide bond linking the two main fragments. This approach breaks the complex structure down into two more manageable key intermediates: the tetrapeptide siderophore portion and the modified thionucleoside "warhead". researchgate.net
The synthesis of the tetrapeptide fragment commenced from known starting materials like N²-Boc-L-ornithine tert-butyl ester. nih.gov Key steps involved the formation of a fully protected hydroxamate, which serves as the core component of the iron-chelating siderophore moiety. nih.gov
The thionucleoside fragment was constructed from a chiral pool starting material, L-(+)-lyxose derivative. researchgate.net The synthesis featured several key reactions, including a Pummerer reaction for the introduction of the uracil (B121893) nucleobase to a thiosugar intermediate. researchgate.netnih.gov An aldol (B89426) reaction was employed to extend the side chain of the thionucleoside. nih.gov The resulting thionucleosides and the tetrapeptide were then coupled to form the complete albomycin backbone. nih.govresearchgate.net
A summary of key intermediates in the total synthesis is presented below.
| Intermediate | Role in Synthesis | Starting Material | Reference |
| Tetrapeptide 2 | Siderophore backbone | N²-Boc-L-ornithine tert-butyl ester 8 | researchgate.netnih.gov |
| Thionucleoside 3b | Antibiotic "warhead" for Albomycin δ₂ | L-(+)-lyxose derivative 9 | researchgate.net |
| Protected Hydroxamate 6 | Core of the iron-chelating moiety | N²-Boc-L-ornithine tert-butyl ester 8 | researchgate.netnih.gov |
| Thiosugar 7 | Precursor for nucleobase introduction | L-(+)-lyxose derivative 9 | researchgate.net |
| Fully Protected Conjugate 25b | Immediate precursor to Albomycin δ₂ | Tetrapeptide 2 and Thionucleoside 3b | nih.govresearchgate.net |
Controlling the stereochemistry of the six contiguous chiral centers within the thionucleoside moiety was a primary challenge in the total synthesis of this compound. bioworld.com The synthesis relied on a chiral pool approach, using an enantiopure starting material, L-(+)-lyxose, to establish the initial stereochemistry. researchgate.net
Semi-Synthesis and Late-Stage Functionalization Approaches
Semi-synthetic modifications of the natural albomycin scaffold are a viable strategy for generating analogs for SAR studies. One simple example of this is the conversion of this compound into its congener, albomycin δ₁. This transformation can be achieved through mild alkaline hydrolysis, which removes the N⁴-carbamoyl group from the cytosine base. nih.gov This demonstrates that the periphery of the molecule can be modified post-synthesis.
Furthermore, the modular nature of the total synthesis allows for late-stage functionalization by introducing variations in the key intermediates. By modifying either the tetrapeptide siderophore or the thionucleoside warhead before their final coupling, a diverse range of analogs can be created. nih.govmdpi.com This approach was used to synthesize albomycin analogs containing aryl-tetrazoles in place of the natural nucleoside, which were then coupled to the siderophore peptide. mdpi.com Such late-stage diversification is essential for exploring the chemical space around the albomycin scaffold to optimize its antibiotic properties. researchgate.netmdpi.com
Preparation of Labeled this compound for Mechanistic Investigations
To investigate the mechanism of action, cellular uptake, and metabolic fate of this compound, labeled versions of the molecule are invaluable research tools. These can include isotopically labeled compounds for detection by NMR or mass spectrometry, as well as fluorescently or affinity-tagged probes for imaging and biochemical studies.
While the specific synthesis of an isotopically labeled this compound has not been extensively detailed, established biosynthetic and synthetic methods provide clear pathways to achieve this. During biosynthetic investigations, stable isotopes from labeled precursors are used to trace the origin of atoms in the final structure. For example, mechanistic studies of albomycin biosynthetic enzymes have been conducted in H₂¹⁸O to probe reaction mechanisms. nih.gov
Enzymatic methods offer a route for specific labeling. The methyltransferase AbmI, which is responsible for N3-methylation of the cytosine ring, can utilize deuterium-labeled S-adenosylmethionine (d₃-SAM) as a substrate, providing a method to install an isotopic tag at this position. nih.gov For more extensive labeling, a synthetic approach could incorporate commercially available isotopically labeled amino acids or sugar derivatives into the total synthesis pathway. Furthermore, a multi-isotope tagging strategy has been developed for synthetic siderophore-antibiotic conjugates that resemble albomycin. nih.gov This approach involves incorporating radioisotopes such as Gallium-67 (⁶⁷Ga) to replace the iron atom in the siderophore and Iodine-124 (¹²⁴I) onto a tyrosine residue integrated into the linker, allowing for the independent tracking of the metal cargo and the organic ligand construct. nih.gov
The development of fluorescent probes is a powerful method to visualize the interaction of antibiotics with bacteria. A common strategy for preparing such probes involves late-stage functionalization using bioorthogonal chemistry. youtube.com For example, a versatile intermediate can be prepared by introducing an azide (B81097) substituent onto the antibiotic scaffold. nih.govresearchgate.net This azido-derivative can then be coupled to a variety of alkyne-derivatized fluorophores (e.g., NBD, DMACA) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. nih.govresearchgate.net This strategy, successfully applied to the antibiotic vancomycin (B549263), could be adapted to the total synthesis of this compound by incorporating an azide-bearing linker into the tetrapeptide fragment before the final coupling and deprotection steps. Fluorescent sideromycin probes have been synthesized and used to label and image multidrug-resistant bacteria, demonstrating the feasibility of this approach for Trojan horse antibiotics. acs.org
Affinity tags are peptides or proteins attached to a molecule of interest to facilitate its purification or detection. researchgate.net While affinity tagging of a small molecule like albomycin itself is less common, the technique is crucial for studying its molecular target and transport machinery. For instance, a hexahistidine tag (His₆-tag) was genetically inserted into a surface-exposed loop of FhuA, the outer membrane transporter responsible for albomycin uptake. nih.gov This allowed for the efficient purification of large quantities of the receptor protein, which was essential for its crystallization and structural determination in complex with albomycin. nih.govresearchgate.net
Resistance Mechanisms and Molecular Adaptation to Delta 2 Albomycin A1
Target Enzyme Mutations Leading to Resistance
A primary mechanism of acquired resistance to delta-2-Albomycin A1 involves mutations in the gene encoding its target enzyme, seryl-tRNA synthetase (SerRS).
The active component of albomycin (B224201), a thioribosyl pyrimidine (B1678525) moiety, inhibits the essential cellular process of protein synthesis by targeting seryl-tRNA synthetase (SerRS). nih.govwikipedia.org In the producing organism, Streptomyces sp. ATCC 700974, a duplicated SerRS gene, designated serS2 (also known as abmK or alb10), has been identified within the albomycin biosynthetic gene cluster. nih.govchapman.edu This gene encodes a SerRS homolog (SerRS2) that is significantly different from the primary housekeeping SerRS (SerRS1). chapman.edu Specific amino acid substitutions within the motif 2 signature sequences of SerRS2 are crucial for conferring resistance to albomycin. chapman.edu
The amino acid changes in the resistant SerRS2 enzyme have direct structural and functional implications for its interaction with the albomycin warhead, SB-217452. While both the housekeeping SerRS1 and the resistant SerRS2 are comparable in their efficiency of tRNA aminoacylation, SerRS2 exhibits a significantly higher Km for serine, over 20 times greater than that of SerRS1. chapman.edu This suggests a modified active site. Crucially, the 50% inhibitory concentration (IC50) of SB-217452 against the housekeeping SerRS1 is approximately 10 times lower than against the resistant SerRS2. chapman.edu This indicates that the mutations in SerRS2 specifically reduce its affinity for the inhibitor, thereby allowing protein synthesis to proceed even in the presence of the antibiotic. chapman.edu In contrast, both enzymes show similar inhibition kinetics with serine hydroxamate, highlighting the specificity of the resistance mechanism towards the unique structure of SB-217452. chapman.edu
Producer Self-Resistance Mechanisms
Antibiotic-producing organisms must possess innate mechanisms to avoid self-destruction. The producer of this compound, Streptomyces sp., employs a multi-pronged approach to ensure its survival.
A key self-resistance strategy is the presence of a divergent paralog of the target enzyme. nih.govnih.gov The abmK gene, located within the albomycin biosynthetic cluster, encodes a seryl-tRNA synthetase (SerRS2) that is resistant to the antibiotic's active form. nih.govnih.govresearchgate.net While the primary housekeeping SerRS (SerRS1) is sensitive to inhibition, the specialized AbmK/SerRS2 enzyme can function in the presence of the antibiotic, ensuring the continuation of protein synthesis. nih.govnih.gov Heterologous expression of abmK in E. coli has been shown to confer immunity to albomycin. nih.gov This duplication of a target gene, where one copy evolves resistance, is a common self-resistance strategy in antibiotic-producing bacteria. nih.gov Interestingly, AbmK is also believed to play a direct role in the biosynthesis of albomycin by supplying the seryl-adenylate (B1675329) substrate. nih.govresearchgate.net
Table 1: Comparison of Housekeeping and Resistant Seryl-tRNA Synthetases
| Feature | SerRS1 (Housekeeping) | AbmK/SerRS2 (Resistant Paralog) |
| Gene Locus | Elsewhere in the chromosome | Within the albomycin biosynthetic gene cluster |
| Sensitivity to SB-217452 | High (IC50 is 10-fold lower) | Low |
| Km for Serine | Low | High (over 20-fold higher) |
| Primary Function | Housekeeping protein synthesis | Self-resistance and biosynthesis |
In addition to target modification, the producing organism likely utilizes efflux pumps to actively remove the antibiotic from the cytoplasm. Within the albomycin biosynthetic gene cluster, three consecutive genes, abmN, abmO, and abmP, have been identified. nih.gov These genes encode proteins with similarities to the components of an ATP-binding cassette (ABC) transporter system. nih.gov Specifically, AbmN is predicted to be the ATPase component, while AbmO and AbmP are thought to be the permeases that form the transmembrane channel. nih.gov Homologs of these genes are often found in operons in other actinomycetes, and some AbmP homologs are annotated as multidrug exporters, suggesting a role in pumping albomycin or its precursors out of the cell to prevent toxic accumulation. nih.gov
Transport System Alterations Affecting this compound Uptake (e.g., lack of ferric hydroxamate transport system)
This compound gains entry into bacterial cells by exploiting the ferric hydroxamate transport system, a mechanism often referred to as a "Trojan horse" strategy. nih.govnih.govtaylorandfrancis.com The siderophore portion of the albomycin molecule mimics natural iron-chelating compounds like ferrichrome, allowing it to be recognized and actively transported into the cell. nih.govmdpi.com Consequently, alterations or the absence of this transport system can render bacteria resistant to the antibiotic.
In Gram-negative bacteria such as E. coli, this transport machinery involves several proteins, including the outer membrane receptor FhuA and the inner membrane ABC transporter components FhuB, C, and D. nih.govmdpi.com In Gram-positive bacteria like Streptococcus pneumoniae, a similar system encoded by the fhu locus is responsible for albomycin uptake. nih.govnih.gov Bacterial strains with mutations in any of the genes encoding these transporter components lose the ability to import albomycin and therefore exhibit resistance to its antimicrobial effects. nih.govnih.gov The lack of a functional ferric hydroxamate transport system effectively prevents the antibiotic from reaching its intracellular target, SerRS. researchgate.net
Advanced Research Methodologies and Future Directions in Delta 2 Albomycin A1 Research
Application of Advanced Spectroscopic Techniques for Structural and Interaction Studies
While specific recent studies detailing the application of advanced spectroscopic techniques exclusively to delta-2-Albomycin A1 are not prevalent in the available literature, the structural elucidation of the albomycin (B224201) family, including this compound, historically relied on foundational spectroscopic methods. nih.gov The complex structure, featuring a ferrichrome-type siderophore linked to a thionucleoside antibiotic, necessitates a multi-faceted spectroscopic approach for complete characterization and for studying its interactions with biological targets. nih.govnih.gov
Future detailed structural and interaction studies would undoubtedly employ a suite of modern spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as 2D and 3D NMR (COSY, HSQC, HMBC, NOESY), would be instrumental in confirming the precise stereochemistry and conformational dynamics of this compound in solution. Furthermore, NMR methods like Saturation Transfer Difference (STD) NMR and WaterLOGSY could be powerfully applied to map the binding epitopes of this compound when interacting with its transport proteins and its ultimate target, seryl-tRNA synthetase.
X-ray Crystallography: Co-crystallization of this compound or its active moiety, SB-217452, with seryl-tRNA synthetase would provide atomic-level resolution of the binding interactions. nih.gov This would be invaluable for understanding the molecular basis of its inhibitory activity and for guiding the rational design of more potent analogs.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula and for identifying metabolites of this compound within bacterial cells. Advanced MS techniques, such as hydrogen-deuterium exchange mass spectrometry (HDX-MS), could be used to probe conformational changes in seryl-tRNA synthetase upon binding of the inhibitor.
High-Throughput Screening Approaches for Modulators of this compound Pathways or Analogs
High-throughput screening (HTS) represents a powerful strategy for discovering novel molecules that can either modulate the activity of this compound, enhance its efficacy, or for identifying new analogs with improved properties. nih.govox.ac.uk Given its dual-action mechanism, HTS campaigns can be designed to target different aspects of its biology.
Potential HTS strategies include:
Target-Based Screening for SerRS Inhibitors: A primary approach would be to develop HTS assays to screen for novel inhibitors of bacterial seryl-tRNA synthetase. nih.gov This could involve biochemical assays that measure the aminoacylation of tRNA in the presence of a library of small molecules. researchgate.netresearchgate.net A fluorescence-based assay, for example, could be developed to detect the formation of the seryl-adenylate (B1675329) intermediate or the charged tRNA.
Screening for Modulators of Siderophore Uptake: Another innovative HTS approach would focus on the siderophore-mediated uptake of this compound. This could involve cell-based assays using a reporter system (e.g., luciferase or fluorescent protein) that is expressed upon successful import and cleavage of a modified this compound analog. Such a screen could identify compounds that enhance the uptake of the antibiotic or that synergize with it by targeting other aspects of iron metabolism.
Whole-Cell Screening for Analogs: For screening newly synthesized analogs of this compound, traditional whole-cell HTS assays measuring bacterial growth inhibition remain highly relevant. These can be performed in 96- or 384-well plate formats to rapidly assess the antimicrobial activity of a large number of compounds against a panel of pathogenic bacteria. researchgate.net
Below is an interactive table outlining potential HTS approaches:
| HTS Approach | Target | Assay Principle | Potential Outcomes |
| Target-Based | Bacterial Seryl-tRNA Synthetase (SerRS) | Biochemical assay measuring tRNA aminoacylation (e.g., fluorescence-based) | Identification of novel SerRS inhibitors |
| Cell-Based | Siderophore Uptake Pathway | Reporter gene expression upon successful import and cleavage of a modified analog | Discovery of compounds that enhance antibiotic uptake |
| Whole-Cell | Bacterial Viability | Measurement of bacterial growth inhibition (e.g., optical density) | Assessment of the antimicrobial activity of new analogs |
Computational Chemistry and Molecular Dynamics Simulations of this compound Interactions
Computational chemistry and molecular dynamics (MD) simulations offer a powerful lens through which to understand the intricate molecular interactions of this compound's active component, SB-217452, with its target, seryl-tRNA synthetase. These in silico methods can provide dynamic insights that complement static experimental structures.
A detailed molecular dynamics study has been conducted to investigate the inhibition mechanism of SB-217452 against SerRS from different bacterial species. tandfonline.com The key findings from such computational approaches include:
Binding Efficacy and Interaction Networks: Quantum mechanical studies can elucidate the network of interactions between the antibiotic and the active site of the enzyme, revealing that the strength of these interactions can vary between SerRS from different species. tandfonline.com This can help to explain the spectrum of activity of this compound.
Conformational Dynamics: MD simulations can track the conformational changes of both the antibiotic and the enzyme over time. nih.govmdpi.com For instance, simulations have shown that SB-217452 can bind to SerRS in catalytically non-competent conformations, effectively locking the enzyme in an inactive state. tandfonline.com
Free Energy Calculations: Techniques like metadynamics can be used to calculate the free energy surface of the binding process, providing a quantitative measure of the stability of the antibiotic-enzyme complex. tandfonline.com
These computational insights are crucial for understanding the molecular basis of inhibition and for the rational design of new this compound analogs with improved binding affinity and specificity. tandfonline.com
Systems Biology Approaches to Understanding this compound's Impact on Cellular Networks
Systems biology offers a holistic perspective on how this compound affects the intricate network of cellular processes within a bacterium. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond the single-target effect on SerRS to understand the broader physiological response of the cell to the antibiotic.
Potential systems biology applications in this compound research include:
Transcriptomic Analysis (RNA-Seq): Exposing bacteria to sub-lethal concentrations of this compound and analyzing the resulting changes in gene expression can reveal the cellular stress responses and resistance mechanisms. This could uncover secondary targets or pathways that are affected by the inhibition of protein synthesis.
Proteomic Analysis: Using techniques like mass spectrometry-based proteomics, researchers can quantify changes in the cellular proteome in response to this compound treatment. This can provide direct evidence of the downstream effects of SerRS inhibition and identify proteins involved in resistance.
Metabolomic Analysis: By studying the changes in the cellular metabolome, researchers can understand how this compound impacts the metabolic state of the bacterium. This could be particularly insightful for understanding the interplay between iron metabolism and the antibiotic's activity.
Metabolic Network Reconstruction: A metabolic network for the albomycin-producing organism, Streptomyces sp. ATCC 700974, is under construction. nih.gov This will provide a valuable tool for understanding the biosynthesis of the antibiotic and for engineering the organism to produce novel analogs.
Unexplored Biosynthetic Potential and Analog Discovery through Synthetic Biology
The identification and characterization of the albomycin biosynthetic gene cluster (abm) in Streptomyces sp. ATCC 700974 has opened up exciting avenues for the discovery of novel analogs through synthetic biology and combinatorial biosynthesis. nih.govnih.govmdpi.comresearchgate.net The abm cluster contains 18 genes responsible for the production of this compound and for the self-resistance of the producing organism. nih.gov
Synthetic biology approaches to generate novel albomycin analogs include:
Gene Deletion and Complementation: By deleting specific genes in the abm cluster and observing the resulting products, researchers can gain a deeper understanding of the function of each biosynthetic enzyme. nih.gov For example, the deletion of the abmI gene, which encodes a methyltransferase, resulted in the production of a descarbamoyl-desmethyl albomycin analog. tandfonline.com
Pathway Engineering: The biosynthetic pathway can be engineered to incorporate different building blocks, leading to the creation of novel albomycin derivatives. nih.gov For instance, enzymes from other biosynthetic pathways could be introduced to modify the siderophore or the nucleoside moiety of the molecule.
Heterologous Expression: The entire abm gene cluster could be expressed in a heterologous host that is easier to manipulate genetically, facilitating the rapid production and engineering of albomycin analogs.
A summary of key genes in the albomycin biosynthetic cluster and their functions is presented in the interactive table below:
| Gene | Proposed Function | Potential for Analog Generation |
| abmA, abmB, abmQ | Biosynthesis of the ferrichrome siderophore moiety | Modification of the siderophore to alter bacterial uptake specificity |
| abmI | N3-methylation of the cytosine base | Generation of analogs lacking the N3-methyl group |
| abmK (serS2) | Seryl-tRNA synthetase involved in biosynthesis and self-resistance | A target for modification to understand resistance mechanisms |
The genetic and biochemical data from the study of the abm cluster provide a valuable template for assembling new siderophore-inhibitor conjugates and for modifying the albomycin scaffold to generate more potent and selective antibiotics. nih.govtandfonline.com
Future Directions in Fundamental Research on this compound as a Probe for Biological Processes
Beyond its potential as an antibiotic, this compound and its derivatives can serve as valuable chemical probes to investigate fundamental biological processes. Future research in this area could focus on several key aspects:
Probing Siderophore Transport Mechanisms: The siderophore component of this compound can be modified with fluorescent tags or other labels to visualize and study the dynamics of iron transport in different bacterial species. This could provide new insights into the mechanisms of bacterial iron acquisition.
Investigating the Role of Seryl-tRNA Synthetase in Cellular Processes: As a highly specific inhibitor, SB-217452 can be used to study the downstream consequences of inhibiting seryl-tRNA synthetase in various cellular contexts. This could help to uncover novel functions of this essential enzyme beyond its canonical role in protein synthesis. nih.gov
Understanding Antibiotic Resistance Mechanisms: By studying how bacteria evolve resistance to this compound, researchers can gain a better understanding of the molecular mechanisms of antibiotic resistance. This knowledge is crucial for the development of strategies to overcome resistance.
Development of Novel Drug Delivery Systems: The "Trojan horse" strategy employed by this compound is a powerful example of targeted drug delivery. mdpi.com Future research could focus on adapting this strategy to deliver other therapeutic agents into bacterial cells.
The continued exploration of this compound using these advanced research methodologies will not only enhance our understanding of this fascinating natural product but also pave the way for the development of new and effective therapies to combat infectious diseases.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and purifying delta-2-Albomycin A1, and how can researchers validate its structural integrity?
- Methodological Answer : Synthesis typically involves precursor-directed biosynthesis or semi-synthetic modification of albomycin derivatives. Structural validation requires tandem mass spectrometry (MS/MS) for fragmentation patterns and nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry . Purity should be assessed via high-performance liquid chromatography (HPLC) with UV detection at 220–280 nm, ensuring ≥95% purity. Researchers must cross-reference spectral data with published libraries and report deviations in supplementary materials .
Q. How should researchers design in vitro assays to evaluate this compound’s antibacterial activity against Gram-negative pathogens?
- Methodological Answer : Use standardized broth microdilution assays (CLSI guidelines) with Mueller-Hinton broth. Include control strains (e.g., E. coli ATCC 25922) and test clinical isolates with known resistance profiles. Measure minimum inhibitory concentrations (MICs) in triplicate, accounting for iron availability, as siderophore-dependent uptake influences efficacy. Data should include growth curves and statistical validation (e.g., ANOVA with post-hoc Tukey tests) .
Q. What analytical techniques are critical for quantifying this compound in biological matrices during pharmacokinetic studies?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., deuterated analogs) ensures precision. Validate methods per FDA guidelines for linearity (1–1000 ng/mL), accuracy (85–115%), and matrix effects. Include quality controls (QCs) in each batch and report limits of detection (LOD) and quantification (LOQ) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities of this compound to bacterial siderophore receptors?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, iron saturation). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) under standardized buffer conditions. Compare results across labs using shared reference samples. Report ΔG, ΔH, and ΔS values with error margins and perform molecular dynamics simulations to validate binding modes .
Q. What strategies mitigate off-target effects of this compound in eukaryotic cells during cytotoxicity assays?
- Methodological Answer : Employ RNA-seq or proteomics to identify host pathways affected by albomycin exposure. Use CRISPR-Cas9 knockouts of candidate genes (e.g., ABC transporters) to assess specificity. Include ferroptosis inhibitors (e.g., liproxstatin-1) in assays to distinguish iron-mediated toxicity from direct drug effects .
Q. How can researchers model the evolution of bacterial resistance to this compound in silico?
- Methodological Answer : Apply genomic flux balance analysis (gFBA) to simulate mutations in siderophore biosynthesis or uptake genes. Validate predictions with adaptive laboratory evolution (ALE) experiments over 500+ generations. Use whole-genome sequencing to map mutations and correlate with MIC shifts. Share code and datasets in repositories like Zenodo for reproducibility .
Data Analysis and Reproducibility
Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) in GraphPad Prism or R (drc package). Report IC₅₀/EC₅₀ values with 95% confidence intervals. For omics data, apply false discovery rate (FDR) correction and pathway enrichment tools (e.g., DAVID, Metascape). Pre-register analysis plans to avoid p-hacking .
Q. How should researchers document and share raw data for this compound studies to meet FAIR principles?
- Methodological Answer : Deposit raw NMR/MS spectra in MetaboLights, crystallography data in PDB, and sequencing data in NCBI SRA. Use unique digital object identifiers (DOIs) for datasets and cite them in manuscripts. Include metadata templates detailing experimental conditions (e.g., temperature, humidity) and instrument calibration logs .
Key Considerations for Peer Review
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
